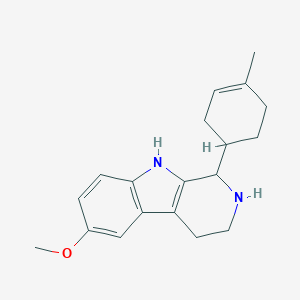![molecular formula C21H16BrN5OS B282724 N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282724.png)
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound, which has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various cellular signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. In addition, it has been shown to have potential anticancer activity, by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard techniques, such as NMR and HPLC. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as microbial infections and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, to identify new cellular targets and signaling pathways that may be modulated by the compound. Additionally, further studies are needed to evaluate the safety and toxicity of the compound, to determine its potential as a drug candidate.
合成法
The synthesis of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, such as triethylamine. The reaction results in the formation of N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide, which can be purified using standard techniques, such as column chromatography.
科学的研究の応用
N-(4-bromophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have promising activity against a range of diseases, including cancer, inflammation, and microbial infections. In addition, it has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
特性
分子式 |
C21H16BrN5OS |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H16BrN5OS/c22-17-10-12-18(13-11-17)23-20(28)16-8-6-15(7-9-16)14-29-21-24-25-26-27(21)19-4-2-1-3-5-19/h1-13H,14H2,(H,23,28) |
InChIキー |
IFOMWLBXBKEXQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)

![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)